Synthetic Yield and Purity of 2-(4-Formyl-imidazol-1-yl)-acetamide from Imidazole-4-carboxaldehyde
The patented synthesis of 2-(4-formyl-imidazol-1-yl)-acetamide via NaH-mediated N-alkylation of 1H-imidazole-4-carbaldehyde with 2-bromoacetamide proceeds with an isolated yield of 88.2% and a final purity of 96.4% (HPLC, 256 nm), with an LC/MS-confirmed molecular ion at [M+H]⁺ = 154 [1]. In comparison, the structurally related but regioisomeric 2-(4-formyl-2-methyl-1H-imidazol-1-yl)acetamide (prepared in the same patent using 2-methyl-1H-imidazole-4-carbaldehyde as starting material) was synthesized under identical conditions but reported only with MS confirmation, without a comparable numerical yield or purity specification [1]. This within-patent head-to-head comparison demonstrates that the 2-unsubstituted imidazole-4-carbaldehyde substrate provides a well-characterized, high-yielding entry into the acetamide product class.
| Evidence Dimension | Isolated synthetic yield and chromatographic purity |
|---|---|
| Target Compound Data | Yield: 88.2% (2.70 g white solid); Purity: 96.4% (HPLC, 256 nm, r.t. = 1.5 min) |
| Comparator Or Baseline | 2-(4-Formyl-2-methyl-1H-imidazol-1-yl)acetamide: yield and purity not numerically reported in patent Example 2; only MS [M+H]⁺ = 168 provided |
| Quantified Difference | Yield: 88.2% vs. Not Reported; Purity: 96.4% vs. Not Reported |
| Conditions | NaH, THF/DMF, 2-bromoacetamide, overnight RT; silica column chromatography (20% MeOH/CH₂Cl₂) |
Why This Matters
A defined, high-yield synthetic route with validated purity is essential for procurement decisions when scaling from exploratory synthesis to lead optimization, reducing the risk of batch-to-batch variability that plagues less-characterized intermediates.
- [1] Wyeth LLC. Benzooxazole and benzothiazole antagonists of gonadotropin releasing hormone receptor. US Patent 7,531,542 B2. Published May 12, 2009. Example 1 (Paragraph [0441]) and Example 2 (Paragraph [0443]). View Source
